

# An In-depth Technical Guide on the Potential Pharmacological Activities of Tetrahydrocarbazoles

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 6-Methoxy-1,2,3,4-tetrahydrocarbazole

**Cat. No.:** B178529

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Tetrahydrocarbazoles (THCs) are a prominent class of heterocyclic compounds featuring a tetracyclic scaffold composed of a fused indole and cyclohexane ring. This privileged structure is found in numerous natural products and synthetic molecules, bestowing upon them a wide array of pharmacological activities.<sup>[1][2]</sup> The versatility of the tetrahydrocarbazole nucleus allows for chemical modifications at various positions, leading to the generation of diverse derivatives with tailored biological profiles. This technical guide provides a comprehensive overview of the significant pharmacological activities of tetrahydrocarbazoles, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. The content herein is designed to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways.

## Anticancer Activity

Tetrahydrocarbazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.<sup>[3][4]</sup> Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the

inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[5][6][7][8][9]

## Mechanisms of Anticancer Action

- Apoptosis Induction: Many tetrahydrocarbazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins (upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2), leading to the activation of caspase cascades (e.g., caspase-3 and -9).[10]
- Cell Cycle Arrest: Tetrahydrocarbazoles have been shown to arrest the cell cycle at different phases, most notably at the G2/M phase, thereby inhibiting cell division.[5][7]
- Enzyme Inhibition:
  - Topoisomerase I/II $\alpha$  Inhibition: Some derivatives inhibit topoisomerases I and II $\alpha$ , enzymes essential for DNA replication and repair, leading to DNA damage and cell death.
  - Kinase Inhibition: Tetrahydrocarbazoles can act as inhibitors of various protein kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), and key kinases in the MAPK/ERK and PI3K/Akt signaling pathways.[6][11][12][13][14][15][16][17][18][19]
  - Tubulin Polymerization Inhibition: Certain derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for anticancer drugs.[20]

## Quantitative Data: Anticancer Activity

The following table summarizes the *in vitro* anticancer activity of selected tetrahydrocarbazole derivatives, presenting their half-maximal inhibitory concentrations (IC<sub>50</sub>) against various cancer cell lines.

| Compound/Derivative                          | Cancer Cell Line         | IC50 (μM)             | Reference            |
|----------------------------------------------|--------------------------|-----------------------|----------------------|
| Series 1: Thiazolinone Hybrids               |                          |                       |                      |
| Compound 11c                                 | Jurkat (Leukemia)        | 1.44 ± 0.09           | <a href="#">[21]</a> |
| U937 (Lymphoma)                              | 1.77 ± 0.08              | <a href="#">[21]</a>  |                      |
| HCT-116 (Colon)                              | 6.75 ± 0.08              | <a href="#">[21]</a>  |                      |
| Compound 12c                                 | Jurkat (Leukemia)        | Not specified         | <a href="#">[21]</a> |
| U937 (Lymphoma)                              | Not specified            | <a href="#">[21]</a>  |                      |
| Series 2: Dithioate Hybrids                  |                          |                       |                      |
| Compound 6f                                  | MCF-7 (Breast)           | 0.00724               | [11 from search]     |
| Series 3: Triazole Hybrids                   |                          |                       |                      |
| Compound 5g                                  | MCF-7 (Breast)           | Most potent of series | <a href="#">[7]</a>  |
| Series 4:<br>Imidazoquinoline<br>Derivatives |                          |                       |                      |
| Compound 5c                                  | U-87MG<br>(Glioblastoma) | 11.91                 | <a href="#">[10]</a> |

## Signaling Pathways in Anticancer Activity

Tetrahydrocarbazoles can induce apoptosis through the intrinsic pathway, which is initiated by intracellular stress. This leads to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. The subsequent release of cytochrome c from the mitochondria triggers a caspase cascade, culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.



[Click to download full resolution via product page](#)

**Caption:** Intrinsic apoptosis pathway induced by tetrahydrocarbazoles. (Within 100 characters)

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[\[16\]](#)[\[17\]](#)[\[22\]](#) In many cancers, this pathway is hyperactivated. Tetrahydrocarbazoles can inhibit this pathway at various points, leading to a decrease in cancer cell proliferation.

[Click to download full resolution via product page](#)

**Caption:** Inhibition of the MAPK/ERK signaling pathway by tetrahydrocarbazoles. (Within 100 characters)

The PI3K/Akt pathway is another critical signaling route that promotes cell survival and proliferation and is often dysregulated in cancer.[\[6\]](#)[\[11\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[18\]](#)[\[19\]](#) Tetrahydrocarbazoles can interfere with this pathway, thereby promoting apoptosis and inhibiting cell growth.

[Click to download full resolution via product page](#)

**Caption:** Interruption of the PI3K/Akt signaling pathway by tetrahydrocarbazoles. (Within 100 characters)

## Experimental Protocols: Anticancer Activity

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

- Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Treat cells with various concentrations of the tetrahydrocarbazole derivatives and a vehicle control for 48-72 hours.
- Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
- Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
- Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
- Solubilization and Measurement: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC<sub>50</sub> value.

This assay measures the effect of compounds on the in vitro assembly of microtubules.

- Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare GTP stock solution and the test compounds at desired concentrations.
- Assay Setup: In a 96-well plate, add the test compound or vehicle control. Initiate the polymerization by adding the tubulin-GTP mixture.
- Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm at regular intervals for 60-90 minutes.

- Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition and determine the IC<sub>50</sub> value.

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the inhibition of EGFR kinase activity.

- Reagent Preparation: Prepare kinase buffer, recombinant human EGFR kinase, a biotinylated peptide substrate, ATP, and serial dilutions of the test compounds.
- Assay Procedure: In a 384-well plate, add the test compound, followed by the EGFR enzyme solution, and incubate. Initiate the kinase reaction by adding the substrate/ATP solution and incubate. Stop the reaction by adding a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
- Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
- Data Analysis: Calculate the TR-FRET ratio and normalize the data to controls to determine the percentage of inhibition and the IC<sub>50</sub> value.

This method analyzes the distribution of cells in different phases of the cell cycle.

- Cell Treatment: Treat cells with the tetrahydrocarbazole derivative or vehicle for a specified time.
- Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
- Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI.
- Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G<sub>0</sub>/G<sub>1</sub>, S, and G<sub>2</sub>/M phases of the cell cycle.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Treatment and Harvesting: Treat cells as for the cell cycle analysis and harvest them.
- Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
- Flow Cytometry: Analyze the stained cells by flow cytometry, detecting the fluorescence of FITC and PI.
- Data Analysis: Create a quadrant plot to differentiate between the different cell populations and quantify the percentage of apoptotic cells.

## Anti-inflammatory Activity

Tetrahydrocarbazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[\[15\]](#)[\[23\]](#)[\[24\]](#)

## Mechanism of Anti-inflammatory Action

The principal mechanism of anti-inflammatory action for many tetrahydrocarbazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[\[15\]](#)[\[23\]](#) Some derivatives may also inhibit 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes.

## Quantitative Data: Anti-inflammatory Activity

The following table presents the *in vivo* and *in vitro* anti-inflammatory activity of selected tetrahydrocarbazole derivatives.

| Compound/Derivative                 | Assay                       | ED50 (mg/kg) / IC50 (μM) | Reference            |
|-------------------------------------|-----------------------------|--------------------------|----------------------|
| Series 5: Acidic Cycloalkanoindoles |                             |                          |                      |
| AY-24,873                           | Adjuvant Arthritis (rat)    | 1.1 ± 0.2                | <a href="#">[25]</a> |
| Series 6: Diazole Hybrids           |                             |                          |                      |
| Compound 2                          | HRBC Membrane Stabilization | 0.06 μg/mL               | <a href="#">[24]</a> |
| Compound 3                          | HRBC Membrane Stabilization | 0.7 μg/mL                | <a href="#">[24]</a> |
| Series 7: Thiophene-3-carboxamides  |                             |                          |                      |
| Compound VIIa                       | COX-2 Inhibition            | 0.29                     | <a href="#">[6]</a>  |
| COX-1 Inhibition                    | 19.5                        | <a href="#">[6]</a>      |                      |

## Signaling Pathway in Anti-inflammatory Activity

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes then convert arachidonic acid into prostaglandins, which are key mediators of inflammation. Tetrahydrocarbazoles can inhibit COX-2, thereby reducing the production of these pro-inflammatory molecules.

[Click to download full resolution via product page](#)

**Caption:** Inhibition of the COX-2 pathway by tetrahydrocarbazoles. (Within 100 characters)

## Experimental Protocols: Anti-inflammatory Activity

This *in vivo* model is used to assess the acute anti-inflammatory activity of compounds.

- Animal Preparation: Use male Wistar rats or Swiss albino mice.
- Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

- **Induction of Edema:** After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
- **Measurement of Edema:** Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
- **Data Analysis:** Calculate the percentage of inhibition of edema for the treated groups compared to the control group and determine the ED50 value.

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

- **Reagent Preparation:** Prepare assay buffer, heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes. Prepare the test compounds and a colorimetric or fluorometric substrate.
- **Assay Procedure:** In a 96-well plate, add the assay buffer, heme, enzyme (COX-1 or COX-2), and the test compound or vehicle. Initiate the reaction by adding the substrate (e.g., arachidonic acid and a probe like ADHP).
- **Measurement:** Monitor the change in absorbance or fluorescence over time using a plate reader.
- **Data Analysis:** Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index ( $SI = IC50(COX-1)/IC50(COX-2)$ ) can then be calculated.

## Antimicrobial Activity

Tetrahydrocarbazoles have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, including drug-resistant strains.[\[23\]](#)[\[26\]](#)

## Mechanism of Antimicrobial Action

The antimicrobial mechanisms of tetrahydrocarbazoles are not fully elucidated but are thought to involve the disruption of essential cellular processes in microorganisms, such as:

- Inhibition of Cell Wall Synthesis

- Inhibition of DNA Gyrase
- Damage to the Cell Membrane

## Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected tetrahydrocarbazole derivatives, presenting their Minimum Inhibitory Concentrations (MIC).

| Compound/Derivative               | Microorganism                 | MIC (µg/mL) | Reference            |
|-----------------------------------|-------------------------------|-------------|----------------------|
| Series 8: KZa Derivatives         |                               |             |                      |
| KZa-17                            | Xanthomonas oryzae pv. oryzae | 3.12        | <a href="#">[21]</a> |
| Xanthomonas axonopodis pv. citri  |                               | 1.56        | <a href="#">[21]</a> |
| Series 9: Pyrrolidine Derivatives |                               |             |                      |
| Compound 3a                       | Candida krusei                | 25          | <a href="#">[14]</a> |
| Series 10: Carprofen Hybrids      |                               |             |                      |
| Compound 23a                      | Escherichia coli              | 1250        | <a href="#">[26]</a> |
| Compound 24c                      | Candida albicans              | 625         | <a href="#">[26]</a> |

## Experimental Protocol: Antimicrobial Activity

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

- Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the tetrahydrocarbazole derivative in a 96-well microtiter plate containing broth.
- Inoculation: Inoculate each well with the standardized microbial suspension.
- Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

## Neuroprotective Activity

Certain tetrahydrocarbazole derivatives have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[\[4\]](#)

## Mechanism of Neuroprotective Action

- Cholinesterase Inhibition: A key strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain. Tetrahydrocarbazoles can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine. [\[11\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)
- Modulation of Calcium Homeostasis: Dysregulation of intracellular calcium signaling is implicated in the pathogenesis of Alzheimer's disease. Some tetrahydrocarbazoles have been found to normalize aberrant calcium release from the endoplasmic reticulum.
- Reduction of A $\beta$  Peptide Production: The accumulation of amyloid-beta (A $\beta$ ) peptides is a hallmark of Alzheimer's disease. Certain tetrahydrocarbazole derivatives have been shown to reduce the production of these toxic peptides by inhibiting the activity of  $\beta$ -secretase (BACE1).

## Quantitative Data: Neuroprotective Activity

The following table presents the in vitro neuroprotective activity of selected tetrahydrocarbazole derivatives.

| Compound/Derivative                      | Target                | IC50 (μM)            | Reference            |
|------------------------------------------|-----------------------|----------------------|----------------------|
| Series 11: Benzimidazolinone Derivatives |                       |                      |                      |
| Compound 3b                              | Acetylcholinesterase  | 0.052                | <a href="#">[27]</a> |
| Butyrylcholinesterase                    | 0.071 - 0.797         | <a href="#">[27]</a> |                      |
| Series 12: Acridine Analogs              |                       |                      |                      |
| Compound 51                              | Acetylcholinesterase  | Nanomolar range      | <a href="#">[30]</a> |
| Butyrylcholinesterase                    | Nanomolar range       | <a href="#">[30]</a> |                      |
| Series 13: Carbamate Derivatives         |                       |                      |                      |
| Compound 1                               | Butyrylcholinesterase | 0.12 ± 0.09          | <a href="#">[11]</a> |
| Compound 7                               | Butyrylcholinesterase | 0.38 ± 0.01          | <a href="#">[11]</a> |

## Experimental Protocols: Neuroprotective Activity

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

- Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the substrate acetylthiocholine iodide (ATCI), and solutions of the test compounds.
- Assay Procedure: In a 96-well plate, add the buffer, DTNB, AChE enzyme, and the test compound or vehicle. Pre-incubate the mixture. Initiate the reaction by adding the substrate ATCI.
- Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of thiocholine (a product of acetylcholine hydrolysis) with DTNB.

- Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC50 value.

This method uses a ratiometric fluorescent dye to measure changes in intracellular calcium concentrations.

- Cell Loading: Incubate cultured neuronal cells with Fura-2 AM, a cell-permeable calcium indicator.
- Imaging Setup: Place the coverslip with the loaded cells on a fluorescence microscope equipped for ratiometric imaging.
- Stimulation and Data Acquisition: Stimulate the cells with an agonist that induces calcium release and acquire fluorescence images by alternating the excitation wavelength between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), while measuring the emission at 510 nm.
- Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.

This assay measures the activity of BACE1, the enzyme that initiates the production of A $\beta$  peptides.

- Reagent Preparation: Prepare an assay buffer, a fluorogenic BACE1 substrate, and solutions of the test compounds.
- Assay Procedure: In a 96-well plate, add the assay buffer, the test compound, and the BACE1 enzyme. Initiate the reaction by adding the substrate.
- Measurement: Incubate the plate and measure the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by BACE1 separates a fluorophore from a quencher, resulting in an increase in fluorescence.
- Data Analysis: Calculate the rate of the reaction and the percentage of inhibition to determine the IC50 value of the test compound.

## Conclusion

The tetrahydrocarbazole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore the significant potential of this class of compounds. The ability to readily synthesize a wide range of derivatives allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity. This technical guide provides a foundational resource for researchers in the field, offering detailed methodologies and a summary of key quantitative data to facilitate further investigation and development of novel tetrahydrocarbazole-based drugs. The exploration of the intricate signaling pathways modulated by these compounds will continue to unveil new therapeutic opportunities and deepen our understanding of their mechanisms of action.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbino.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Derivatives of Tetrahydrobenzo (g) Imidazo[ $\alpha$ -1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. Frontiers | Potential bidirectional regulatory effects of botanical drug metabolites on tumors and cardiovascular diseases based on the PI3K/Akt/mTOR pathway [frontiersin.org]
- 19. Targeted regulation of PI3K/Akt/mTOR/NF- $\kappa$ B signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1,2-diazoles and their docking studies - Arabian Journal of Chemistry [arabjchem.org]
- 25. researchgate.net [researchgate.net]
- 26. hrcak.srce.hr [hrcak.srce.hr]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. hilarispublisher.com [hilarispublisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Potential Pharmacological Activities of Tetrahydrocarbazoles]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178529#potential-pharmacological-activities-of-tetrahydrocarbazoles>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)